1-(2-ethoxyphenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea
Description
This compound features a urea core linked to a 2-ethoxyphenyl group and a benzo[c][1,2,5]thiadiazole moiety. The ethoxy group on the phenyl ring may improve solubility compared to non-polar substituents.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-3-26-17-11-7-4-8-14(17)20-18(23)19-12-13-22-16-10-6-5-9-15(16)21(2)27(22,24)25/h4-11H,3,12-13H2,1-2H3,(H2,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEVEXOHLOPZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-ethoxyphenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula: CHNOS
- Molecular Weight: 348.42 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been studied as a c-Jun N-terminal kinase (JNK) inhibitor. JNK plays a crucial role in stress responses and inflammatory processes. The compound acts as a substrate competitive inhibitor that binds to the docking site of JNK, thereby modulating its activity .
Antidiabetic Activity
Research indicates that the compound exhibits significant antidiabetic properties. In vivo studies have demonstrated its efficacy in improving insulin sensitivity in mouse models. The compound's ability to inhibit JNK activity is linked to enhanced glucose metabolism and reduced insulin resistance .
Anticancer Activity
Preliminary studies suggest that the compound may also possess anticancer properties. By inhibiting JNK signaling pathways, it can induce apoptosis in cancer cells. The structure-activity relationship studies show that modifications to the thiadiazole moiety can enhance its potency against various cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR analysis has revealed critical insights into how structural modifications influence the biological activity of the compound:
| Modification | Effect on Activity |
|---|---|
| Replacement of thiadiazole with different heterocycles | Decreased JNK inhibition |
| Variation of substituents on the phenyl ring | Significant impact on potency |
| Alteration in the urea linkage | Modulates binding affinity |
In particular, compounds with electron-withdrawing groups on the phenyl ring showed improved inhibitory activity against JNK compared to those with electron-donating groups .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Case Study 1: Insulin Sensitivity
- Objective: To assess the effect on insulin sensitivity in diabetic mice.
- Results: Significant improvement in glucose tolerance tests was observed post-treatment with the compound.
-
Case Study 2: Cancer Cell Line Testing
- Objective: To evaluate cytotoxic effects on various cancer cell lines.
- Results: The compound exhibited IC values in the low micromolar range against several tested lines, indicating potent anticancer activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Organoselenium Urea Derivatives
- Compound : 1-(2-Chloroethyl)-1-nitroso-3-(2-(3-oxobenzoelenazol-2(3H)-yl)ethyl)urea (4a-1)
- Key Differences : Replaces the thiadiazole with a benzoselenazole ring and introduces a chloroethyl nitroso group.
- Activity : Inhibits thioredoxin reductase 1 (TrxR1), showing potent antitumor activity (IC₅₀ values: 0.8–2.1 μM across pancreatic and colorectal cancer lines).
- SAR Insights : Fluorination at the benzoselenazole (4b-1) enhances potency, suggesting electron-withdrawing groups improve target engagement.
- Solubility : The selenium analog exhibits better solubility than its sulfur-containing predecessor (Ethaselen), highlighting the role of heteroatom choice in physicochemical properties.
Tetrazine-Modified Urea Derivatives
- Compound : 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-((6-chloro-1,2,4,5-tetrazin-3-yl)oxy)ethyl)urea
- Key Differences : Incorporates a tetrazine ring and trifluoromethyl groups instead of thiadiazole and ethoxyphenyl.
- Functionality : Designed for anion-π and hydrogen-bonding interactions, enabling anion-sensing applications.
- Synthesis : Utilizes tetrazine coupling reactions, differing from the isocyanate-based routes common in urea synthesis.
- Solubility : Polar tetrazine and trifluoromethyl groups likely enhance solubility in organic solvents compared to the ethoxyphenyl-thiadiazole system.
Isoxazole-Benzimidazothiazole Urea Derivatives
- Compound: 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-(7-(2-morpholinoethoxy)benzo[d]imidazo[2,1-b]thiazol-2-yl)phenyl)urea Key Differences: Combines isoxazole and benzimidazothiazole moieties with a morpholinoethoxy linker. Applications: Used in cancer research (safety data sheet indicates handling precautions for lab use). Structural Impact: The morpholinoethoxy group may improve membrane permeability compared to the ethoxyphenyl group in the target compound.
Comparative Analysis Table
Research Implications and Gaps
- Target Compound Potential: The sulfonated thiadiazole may confer redox-modulating or kinase-inhibitory properties, analogous to TrxR-targeting compounds . Further studies on its interaction with enzymes like TrxR or EGFR are warranted.
- SAR Guidance : Electron-withdrawing groups (e.g., sulfone, CF₃) and heteroatom substitution (S vs. Se) significantly impact solubility and bioactivity, as seen in .
- Limitations: No direct data on the target compound’s crystallography, toxicity, or efficacy are available. Computational modeling or experimental assays (e.g., X-ray diffraction , cytotoxicity screening) are needed to validate hypotheses.
Q & A
Q. How can researchers ensure reproducibility in biological assays?
- Standardization :
- Cell Line Authentication : STR profiling every 6 months .
- Compound Storage : –20°C in argon-sealed vials to prevent oxidation .
- Reporting : Adhere to MIAME and ARRIVE guidelines for omics and in vivo data, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
